molecular formula C16H21NO3 B1392516 4-(1-Isobutyrylpiperidin-4-yl)benzoic acid CAS No. 777874-76-7

4-(1-Isobutyrylpiperidin-4-yl)benzoic acid

Cat. No. B1392516
M. Wt: 275.34 g/mol
InChI Key: SFPGCNDGORITAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Isobutyrylpiperidin-4-yl)benzoic acid is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-(1-Isobutyrylpiperidin-4-yl)benzoic acid consists of a benzoic acid group attached to a piperidine ring, which is further substituted with an isobutyryl group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-(1-Isobutyrylpiperidin-4-yl)benzoic acid is 471.1±45.0 °C, and its predicted density is 1.152±0.06 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 4.31±0.10 .

Scientific Research Applications

Application in Solar Cells

  • Photovoltaic Parameter Investigation: A study by Yang et al. (2016) explored the use of various benzoic acid derivatives, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid (BTBA), in dye-sensitized solar cells. They found that these derivatives impact the energy level, gap, light-harvesting ability, and overall stability of the cells, with some demonstrating high power conversion efficiency and excellent stability under full sunlight (Yang et al., 2016).

Application in Drug Synthesis

  • Key Precursor in Drug Synthesis: Koroleva et al. (2012) reported on the efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key synthetic intermediate in the production of certain drugs, including imatinib. This process highlights the role of similar benzoic acid derivatives in pharmaceutical synthesis (Koroleva et al., 2012).

Application in Chemistry and Material Science

  • Crystal and Molecular Structures: Zugenmaier et al. (2003) investigated the crystal and molecular structures of various benzoic acid derivatives, including their interaction through hydrogen bonding. Such studies are fundamental in understanding the material properties of these compounds, which could have implications in various scientific fields (Zugenmaier et al., 2003).

Application in Biochemistry

  • Fluorescence Probes: Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives. These compounds, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, can detect highly reactive oxygen species, highlighting the potential of similar benzoic acid derivatives in biochemical research (Setsukinai et al., 2003).

properties

IUPAC Name

4-[1-(2-methylpropanoyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13H,7-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGCNDGORITAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Isobutyrylpiperidin-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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